3-溴喹啉-1-氧化物

概述

描述

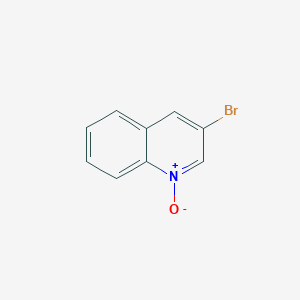

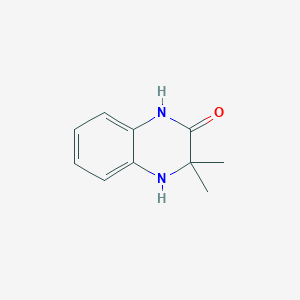

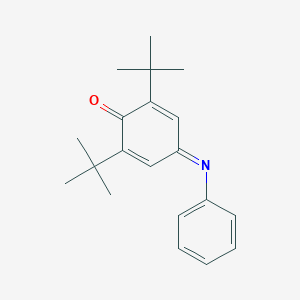

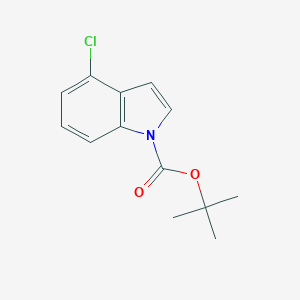

3-Bromoquinoline 1-oxide is a chemical compound with the molecular formula C9H6BrNO . It is a solid substance at room temperature . It is used in laboratory chemicals . The IUPAC name for this compound is 3-bromoquinoline 1-oxide .

Synthesis Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .

Molecular Structure Analysis

The molecular weight of 3-Bromoquinoline 1-oxide is 224.06 . The InChI code for this compound is 1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H . The canonical SMILES for this compound is C1=CC=C2C(=C1)C=C(C=N2)Br .

Chemical Reactions Analysis

3-Bromoquinoline 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition [SN(EA)] mechanism .

Physical And Chemical Properties Analysis

3-Bromoquinoline 1-oxide is a solid substance at room temperature . It has a molecular weight of 224.06 . The storage temperature for this compound is 2-8°C .

科学研究应用

与钾胺反应

3-溴喹啉-1-氧化物与液氨中的钾胺发生反应,通过一个消除-加成机制,取决于取代基的性质和位置 (Peereboom & Hertog, 2010)。

二氯喹啉的合成

3-溴喹啉被用作合成2,3-二氯喹啉的前体,展示了它在合成复杂喹啉衍生物中的实用性 (Sabol, Owen, & Erickson, 2000)。

融合喹啉的形成

3-溴-4-硝基喹啉-1-氧化物用于反应产生各种融合喹啉,表明它在创建结构多样的基于喹啉的化合物中的作用 (Miura, Takaku, Fujimura, & Hamana, 1992)。

取代物的区域选择性合成

一种用于3-溴喹啉衍生物的区域选择性合成的方法展示了3-溴喹啉在有机合成中的多功能性,包括四氢喹啉衍生物的合成 (Tummatorn et al., 2015)。

喹啉衍生物的高效合成

使用3-溴喹啉作为起始物质,对四氢喹啉进行溴化反应,导致有价值的喹啉衍生物的合成,展示了它在高效生产各种喹啉化合物中的用途 (Şahin et al., 2008)。

溴-镁交换反应的官能化

3-溴喹啉参与溴-镁交换反应,突显了它在喹啉结构官能化中的实用性 (Dumouchel et al., 2003)。

羟基喹啉的合成

一种涉及3-溴喹啉的高效方法导致3-羟基喹啉的合成,表明它在探索生物活性羟基喹啉的类似物中的潜在应用 (Mamedov et al., 2017)。

安全和危害

3-Bromoquinoline 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only under a chemical fume hood .

作用机制

Target of Action

Quinolines, the parent compound of 3-bromoquinoline 1-oxide, have a wide range of applications in medicinal and synthetic organic chemistry

Mode of Action

It’s known that 3-bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°c, which is quenched by various electrophiles to yield functionalized quinolines . This suggests that 3-Bromoquinoline 1-oxide might interact with its targets in a similar manner.

Biochemical Pathways

Given the broad applications of quinolines in medicinal and synthetic organic chemistry , it’s plausible that 3-Bromoquinoline 1-oxide could affect multiple biochemical pathways.

Result of Action

The compound’s ability to yield functionalized quinolines suggests it may have significant effects at the molecular level .

Action Environment

It’s known that the compound undergoes bromine-magnesium exchange reaction at -10°c , suggesting that temperature could be a significant environmental factor influencing its action.

属性

IUPAC Name |

3-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANTXZGXVINCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355900 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22615-00-5 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-bromoquinoline 1-oxide be used to synthesize complex molecules?

A2: Yes, 3-bromoquinoline 1-oxide can act as a versatile building block in organic synthesis. For example, reacting it with Meldrum's acid in the presence of acetic anhydride produces 5-(2-quinolyl)-Meldrum's acid. [] This reaction highlights the potential of 3-bromoquinoline 1-oxide for generating diverse quinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)